N-(4-(5-(2-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
N-(4-(5-(2-Fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (CAS: 724437-67-6) is a pyrazoline derivative featuring a 2-fluorophenyl group at the 5-position, a propionyl substituent at the 1-position of the pyrazoline ring, and an ethanesulfonamide moiety attached to a para-substituted phenyl ring at the 3-position. The fluorinated aromatic ring and sulfonamide group in this compound suggest enhanced binding affinity to biological targets, such as enzymes or receptors, due to improved electronic and steric interactions .
Properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-3-20(25)24-19(16-7-5-6-8-17(16)21)13-18(22-24)14-9-11-15(12-10-14)23-28(26,27)4-2/h5-12,19,23H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTHKWVSQFCSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-(2-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, also known as compound 724437-67-6, is a synthetic molecule with potential therapeutic applications. Its structure features a pyrazole ring, which is known for its biological activity, particularly in the context of drug discovery. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C20H22FN3O3S, with a molar mass of 403.47 g/mol. The compound has a boiling point of approximately 534.3 °C and a density of 1.31 g/cm³ .
Targeting Bromodomain-Containing Proteins
Recent studies indicate that compounds similar to this compound may interact with bromodomain-containing proteins (BRDs), particularly BRD4. These proteins are implicated in various cellular processes such as transcription regulation and cell cycle control .
BRD4 plays a significant role in the recruitment of transcriptional regulatory complexes to chromatin. Inhibition of BRD4 has shown promise in treating conditions like cancer and inflammation by disrupting the transcription of genes involved in these pathologies .
In Vitro and In Vivo Activity
In vitro assays have demonstrated that compounds targeting BRD4 can effectively inhibit its activity, leading to reduced cell proliferation in cancer models. For instance, the compound's structural analogs have been shown to exhibit cytotoxic effects against various cancer cell lines .
In vivo studies further support these findings, indicating that these compounds can inhibit tumor growth in mouse models .
Case Study 1: Anti-Cancer Activity
A study evaluated the effects of BRD4 inhibitors on human breast cancer cells. The results indicated that treatment with a compound structurally related to this compound led to significant apoptosis and reduced tumor size in xenograft models .
Case Study 2: Inflammation Reduction
Another investigation focused on the anti-inflammatory properties of similar compounds. The study revealed that these inhibitors could significantly reduce cytokine release in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential therapeutic application for inflammatory diseases .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Scientific Research Applications
N-(4-(5-(2-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered interest in various scientific research applications. This article delves into its potential uses, particularly in medicinal chemistry, drug development, and agricultural science.
Medicinal Chemistry
This compound has shown potential as a candidate for developing new therapeutic agents. Some key insights include:
- Anti-Cancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific cancer cell lines. The pyrazole moiety is often associated with anti-cancer properties due to its ability to interfere with cellular signaling pathways involved in tumor growth .
- Inflammation Modulation : Compounds targeting bromodomain-containing proteins (such as BRD4) have been linked to the modulation of inflammatory responses. The incorporation of sulfonamide groups can enhance the bioavailability and efficacy of such compounds in treating inflammatory diseases .
Drug Development
The compound's unique structure makes it a candidate for further exploration in drug development:
- Bromodomain Inhibitors : Research has focused on developing inhibitors that target bromodomains due to their role in regulating gene expression related to cancer and inflammation. This compound could potentially be optimized for this purpose .
- Pharmacokinetics and Drug Metabolism : Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds indicate that modifications can lead to improved absorption and metabolism profiles, which are essential for effective drug design .
Agricultural Applications
While primarily focused on medicinal uses, the compound's chemical properties may also lend themselves to agricultural applications:
Case Study 1: Anti-Cancer Efficacy
A study investigated the effects of a series of pyrazole derivatives on various cancer cell lines. It was found that certain derivatives exhibited significant cytotoxicity against melanoma cells, suggesting that modifications similar to those seen in this compound could enhance anti-cancer activity .
Case Study 2: Inhibition of Inflammatory Pathways
Research focusing on bromodomain inhibitors highlighted the importance of compounds that can effectively inhibit pro-inflammatory cytokine release. The study demonstrated that structurally related compounds could reduce inflammation markers in vitro, indicating a pathway for further exploration of this compound in treating chronic inflammatory diseases .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility: Ethanesulfonamide groups (present in the target and ) improve water solubility compared to non-polar analogues.
- Stability : Propionyl and sulfonamide substituents may increase metabolic stability, as seen in drug candidates like ’s anticancer compound.
Q & A
Basic Research Questions
Q. How can synthetic routes for N-(4-(5-(2-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide be optimized for yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvents, catalysts, and temperature. For pyrazoline derivatives, sodium ethoxide in absolute ethanol is commonly used to deprotonate intermediates, enabling efficient coupling with sulfonamide groups . Recrystallization from ethanol/water mixtures improves purity . Monitor progress via TLC and characterize intermediates using / NMR to confirm structural integrity before final steps .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Use NMR (400 MHz) to confirm hydrogen environments (e.g., dihydropyrazole protons at δ 5.9–6.0 ppm) and NMR to identify carbonyl (165–170 ppm) and sulfonamide (55–60 ppm) groups .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS for [M+Na] peaks) to ensure synthetic accuracy .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation and solve structures using SHELX .
Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?
- Methodological Answer : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to separate polar byproducts. For persistent impurities, use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Recrystallization from chloroform/petroleum ether (1:2) effectively isolates crystalline products .
Advanced Research Questions
Q. How should crystallographic data discrepancies (e.g., anisotropic displacement errors) be resolved during structural refinement?
- Methodological Answer : Use SHELXL for anisotropic refinement, applying constraints for disordered regions (e.g., fluorophenyl rings). Validate thermal parameters with the ADDSYM algorithm in PLATON to detect missed symmetry. For twinned crystals, apply HKLF 5 format in SHELX and refine using a BASF parameter . Visualize electron density maps in WinGX/ORTEP to manually adjust atom positions .
Q. What computational strategies can elucidate the compound’s mechanism of action in biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., carbonic anhydrase) to predict binding modes. Validate docking poses with MD simulations (GROMACS) under physiological conditions. Calculate binding free energies via MM-PBSA and correlate with experimental IC values from enzyme inhibition assays .
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be interpreted?
- Methodological Answer : For split signals, analyze coupling constants () to distinguish diastereotopic protons (e.g., in dihydropyrazole rings). Use - COSY to confirm spin-spin interactions. If tautomerism is suspected (e.g., keto-enol forms), variable-temperature NMR (25–60°C) or -HSQC can resolve dynamic equilibria .
Q. What strategies mitigate synthetic bottlenecks in scaling up multi-step reactions?
- Methodological Answer : Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve heat dissipation. Replace traditional workup (e.g., aqueous extraction) with membrane filtration for sulfonamide intermediates. Optimize catalyst loading (e.g., Pd/C for hydrogenation) via DoE (Design of Experiments) to minimize costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
